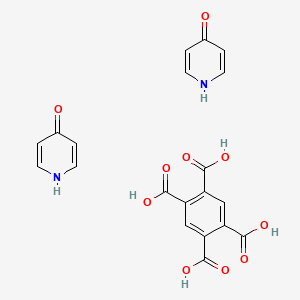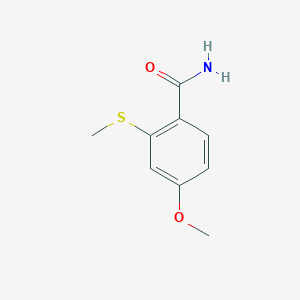
4-Methoxy-2-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(methylsulfanyl)benzamide is an organic compound with a molecular formula of C9H11NO2S It is a derivative of benzamide, featuring a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methylsulfanyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzoic acid with methylthiol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired benzamide .
Another method involves the direct condensation of 4-methoxybenzoic acid with methylthiol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder, hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
4-Methoxy-2-(methylsulfanyl)benzamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: Its derivatives have been studied for their antioxidant and antibacterial activities.
Industrial Applications: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(methylsulfanyl)benzamide and its derivatives involves interaction with specific molecular targets. For instance, in the case of cardiotonic drugs like Sulmazole, the compound acts on cardiac muscle cells to enhance contractility by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and calcium ions (Ca2+) . This results in improved cardiac output and efficiency.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of cardiotonic drugs.
2-Methoxy-4-(methylsulfinyl)phenylimidazo[4,5-b]pyridine: A derivative with enhanced cardiotonic activity.
2-Methoxy-4-(methylsulfinyl)phenylimidazo[4,5-c]pyridine: Another derivative with similar applications.
Uniqueness
4-Methoxy-2-(methylsulfanyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methoxy and methylsulfanyl groups makes it a versatile intermediate for the synthesis of various bioactive compounds .
Properties
CAS No. |
633313-77-6 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-methoxy-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C9H11NO2S/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
ZDIZISRZPLBEAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


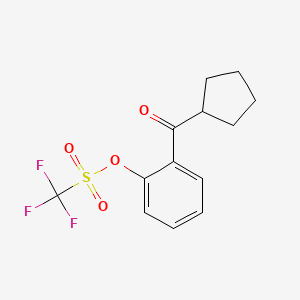
![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B12599887.png)
![Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-](/img/structure/B12599891.png)

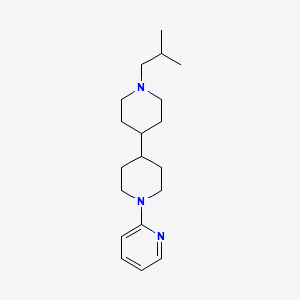



![1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12599958.png)
![Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B12599962.png)
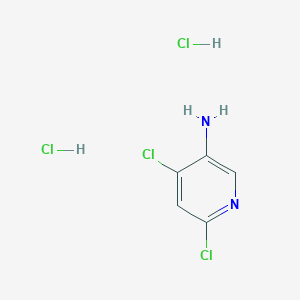

![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)
